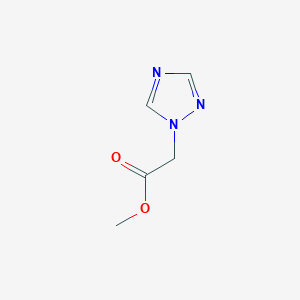

2-(1H-1,2,4-三唑-1-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

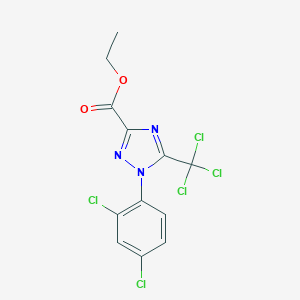

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, closely related to methyl 2-(1H-1,2,4-triazol-1-yl)acetate, has been reported to be efficiently conducted under continuous-flow conditions. This method is atom economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps. The flow reactor approach leads to higher yields compared to traditional batch synthesis, and a highly energetic intermediate could be safely handled in this manner. This development in synthesis methods underscores the importance of continuous-flow chemistry in producing triazole derivatives more sustainably and efficiently (Tortoioli et al., 2020).

科学研究应用

药物化学

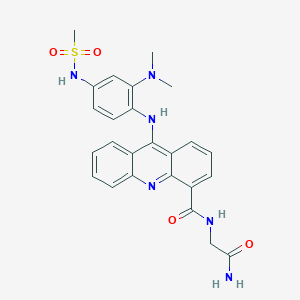

含有 1,2,4-三唑骨架的支架,例如“2-(1H-1,2,4-三唑-1-基)乙酸甲酯”,是存在于一系列药物和生物重要化合物中的独特杂环化合物,这些化合物在针对癌细胞、微生物和人体各种疾病的药物发现研究中得到应用 .

抗癌剂

新型 1,2,4-三唑衍生物,包括“2-(1H-1,2,4-三唑-1-基)乙酸甲酯”,已显示出对各种人癌细胞系的良好细胞毒活性 . 这些化合物的细胞毒活性已得到评估,其中一些化合物的 IC50 值在纳摩尔范围内,显示出良好的结果 .

抗菌剂

由于其骨架中的 N–C–S 键,1,2,4-三唑衍生物已被用作抗菌剂 . 其中一些化合物对测试微生物表现出良好的抗菌活性 .

农用化学

1,2,4-三唑,特别是具有独特结构和特性的三唑,在农用化学中得到应用 . 它们通过与生物受体之间的氢键和偶极相互作用作为主要的药效团发挥作用 .

材料科学

由于其独特的结构和特性,1,2,4-三唑也应用于材料科学 . 它们可以与不同的靶标形成氢键,从而改善化合物的药代动力学、药理学和毒理学特性 .

有机催化剂

作用机制

Target of Action

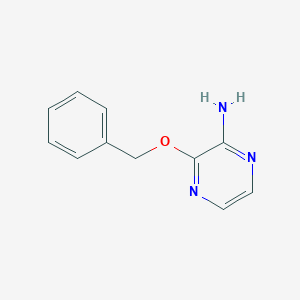

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a compound that has been studied for its potential biological activities1,2,4-triazole derivatives have been reported to inhibit the biosynthesis of strigolactones , a group of plant hormones. They have also been associated with anticancer activity , potentially targeting cancer cells.

Mode of Action

1,2,4-triazole derivatives have been reported to interact with their targets and cause changes at the molecular level . For instance, some derivatives have shown promising cytotoxic activity against cancer cell lines . The interaction of these compounds with their targets could lead to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can inhibit the biosynthesis of strigolactones , which play a crucial role in plant development and communication. Inhibition of this pathway can lead to increased shoot branching and inhibition of seed germination of certain parasitic plants .

Result of Action

1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines , indicating that these compounds may induce cell death in cancer cells.

安全和危害

The safety and hazards associated with “methyl 2-(1H-1,2,4-triazol-1-yl)acetate” can be determined based on its chemical structure and the known safety profiles of similar compounds. For instance, some triazole derivatives are known to cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed .

未来方向

The future directions for the research and development of “methyl 2-(1H-1,2,4-triazol-1-yl)acetate” and similar compounds could include the exploration of their potential applications in various fields. For instance, the development of more efficient and sustainable synthesis methods for these compounds could be a promising area of research . Additionally, further studies could be conducted to explore their potential biological activities and mechanisms of action .

属性

IUPAC Name |

methyl 2-(1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKABMNEWUTJQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363125 |

Source

|

| Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106535-16-4 |

Source

|

| Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)